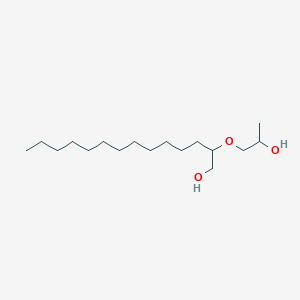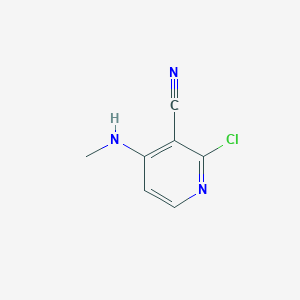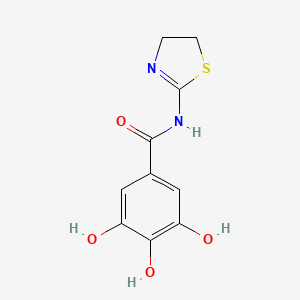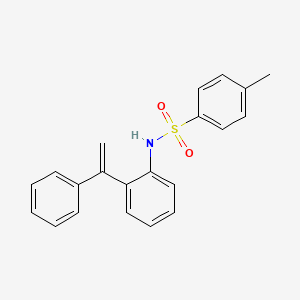
2-(2-Hydroxypropoxy)tetradecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ヒドロキシプロポキシ)テトラデカン-1-オールは、分子式C17H36O3の化学化合物です。テトラデカン-1-オールの誘導体であり、テトラデカン-1-オール鎖の第2炭素にヒドロキシプロポキシ基が結合しています。この化合物は、その界面活性剤特性で知られており、さまざまな産業および科学的用途で使用されています。
準備方法
合成経路と反応条件
2-(2-ヒドロキシプロポキシ)テトラデカン-1-オールの合成は、通常、テトラデカン-1-オールとプロピレンオキシドの反応によって行われます。反応は、水酸化カリウム(KOH)または水酸化ナトリウム(NaOH)などの塩基によって触媒されます。このプロセスには、以下の手順が含まれます。
テトラデカン-1-オールの調製: テトラデカン-1-オールは、ミリスチン酸の水素化によってココナッツオイルやパーム核油などの天然源から得られます.
工業的生産方法
2-(2-ヒドロキシプロポキシ)テトラデカン-1-オールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な混合と反応を確保するために連続フロー反応器が使用されます。生成物はその後、蒸留または結晶化によって精製され、所望の純度が得られます。
化学反応の分析
反応の種類
2-(2-ヒドロキシプロポキシ)テトラデカン-1-オールは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシル基は、ケトンまたはカルボン酸を生成するように酸化することができます。
還元: 化合物は、アルカンまたはアルコールを生成するように還元することができます。
置換: ヒドロキシル基は、ハロゲン化物やエステルなどの他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 塩化チオニル(SOCl2)または三臭化リン(PBr3)などの試薬が、置換反応に使用されます。
生成される主な生成物
酸化: ケトン、カルボン酸。
還元: アルカン、アルコール。
置換: ハロゲン化物、エステル。
科学研究の用途
2-(2-ヒドロキシプロポキシ)テトラデカン-1-オールは、科学研究でいくつかの用途があります。
化学: 溶解度と反応速度を高めるために、さまざまな化学反応で界面活性剤として使用されます。
生物学: 生物学的緩衝液や培地の製剤に使用されます。
医学: 両親媒性のため、薬物送達システムでの潜在的な用途について調査されています。
産業: 洗剤、乳化剤、潤滑剤の生産に使用されます.
科学的研究の応用
2-(2-Hydroxypropoxy)tetradecan-1-OL has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
作用機序
2-(2-ヒドロキシプロポキシ)テトラデカン-1-オールの作用機序は、主にその界面活性剤特性に基づいています。化合物は、水溶液の表面張力を低下させ、疎水性物質と親水性物質のより良い混合と相互作用を可能にします。この特性は、乳化、可溶化、分散などの用途で非常に重要です。
類似化合物の比較
類似化合物
テトラデカン-1-オール: 同様の界面活性剤特性を持つ直鎖脂肪アルコール。
2-(2-ヒドロキシエトキシ)テトラデカン-1-オール: プロポキシ基の代わりにエトキシ基を持つ同様の化合物。
2-(2-ヒドロキシプロポキシ)ヘキサデカン-1-オール: より長い炭素鎖(ヘキサデカン-1-オール)とプロポキシ基を持つ化合物。
独自性
2-(2-ヒドロキシプロポキシ)テトラデカン-1-オールは、テトラデカン-1-オールの骨格とヒドロキシプロポキシ基の特定の組み合わせのために独特です。この構造は、独自の界面活性剤特性を与え、さまざまな分野における特殊な用途に適しています。
類似化合物との比較
Similar Compounds
Tetradecanol: A straight-chain fatty alcohol with similar surfactant properties.
2-(2-Hydroxyethoxy)tetradecan-1-OL: A similar compound with an ethoxy group instead of a propoxy group.
2-(2-Hydroxypropoxy)hexadecan-1-OL: A compound with a longer carbon chain (hexadecanol) and a propoxy group.
Uniqueness
2-(2-Hydroxypropoxy)tetradecan-1-OL is unique due to its specific combination of a tetradecanol backbone with a hydroxypropoxy group. This structure imparts distinct surfactant properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
741268-14-4 |
|---|---|
分子式 |
C17H36O3 |
分子量 |
288.5 g/mol |
IUPAC名 |
2-(2-hydroxypropoxy)tetradecan-1-ol |
InChI |
InChI=1S/C17H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-17(14-18)20-15-16(2)19/h16-19H,3-15H2,1-2H3 |
InChIキー |
MIWRSJYBHKYWRR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CO)OCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12517164.png)
![3-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12517173.png)


![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)


![3-tert-Butyl-2-formyl-4-methoxy-5-[2-(trimethylsilyl)ethoxy]phenyl carbonate](/img/structure/B12517199.png)
![4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B12517201.png)




![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
